An In-depth Technical Guide to 2-Bromo-3-fluoroaniline (CAS: 111721-75-6)
An In-depth Technical Guide to 2-Bromo-3-fluoroaniline (CAS: 111721-75-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-fluoroaniline, a key chemical intermediate in various fields of chemical synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, its applications, and relevant safety information.
Core Properties and Identifiers
2-Bromo-3-fluoroaniline is an aniline (B41778) derivative characterized by the presence of both a bromine and a fluorine atom on the benzene (B151609) ring.[1] Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for introducing fluorinated moieties into larger molecules.[2][3]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 111721-75-6[2][4] |
| Molecular Formula | C₆H₅BrFN[2][4] |
| Molecular Weight | 190.01 g/mol [2][4] |
| IUPAC Name | 2-bromo-3-fluoroaniline[5] |
| Synonyms | 2-Bromo-3-fluorophenylamine, Bromo-3-fluoroaniline[2][4] |
| InChI Key | XZRSXRUYZXBTGD-UHFFFAOYSA-N[5][6] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)N[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white/Crystalline solid or light yellow liquid[1][2][4][7] |
| Melting Point | 32-34 °C[2][8] |
| Boiling Point | 229.8 ± 20.0 °C at 760 mmHg[2][9] |
| Density | 1.670 g/cm³[2][10] |
| Flash Point | 94 °C (201.2 °F)[2][7] |
| Water Solubility | Slightly soluble in water[2][9][11] |
| Refractive Index | 1.5830[2][10] |
| Vapor Pressure | 0.068 mmHg at 25°C[2][9] |
| pKa | 1.52 ± 0.10 (Predicted)[2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[2][10] |
Synthesis and Experimental Protocols
The primary route for synthesizing 2-Bromo-3-fluoroaniline involves the reduction of its nitro precursor, 2-bromo-1-fluoro-3-nitrobenzene.[1][12][13] Several methods for this reduction have been reported, offering different yields and reaction conditions.
This method provides a good yield under mild conditions.[12][13]
-
Materials:
-
2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 5.0 mmol)
-
Methanol (B129727) (50 mL)
-
Nickel(II) chloride (NiCl₂) (2.2 g, 10 mmol)
-
Sodium borohydride (B1222165) (NaBH₄) (0.50 g, 14 mmol)
-
Water (20 mL)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g) in methanol (50 mL) in a suitable reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Sequentially add Nickel(II) chloride (2.2 g) and sodium borohydride (0.50 g) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
Quench the reaction by adding water (20 mL).
-
Extract the product from the aqueous mixture using ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-Bromo-3-fluoroaniline.
-
Yield: Approximately 600 mg (70%).[13]
-
This protocol is suitable for larger-scale synthesis and offers a very high yield.[9][13]
-
Materials:
-
2-bromo-1-fluoro-3-nitrobenzene (22.0 g)
-
Methanol (220.0 g)
-
Raney nickel catalyst (2.2 g)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Add 2-bromo-1-fluoro-3-nitrobenzene (22.0 g), methanol (220.0 g), and Raney nickel catalyst (2.2 g) to a 500 mL stainless steel autoclave.
-
Pressurize the autoclave with hydrogen gas to 1 MPa (approx. 7500 Torr).
-
Stir the mixture vigorously at room temperature (20 °C) for 5 hours.
-
Upon completion, carefully vent the autoclave and filter off the Raney nickel catalyst.
-
Concentrate the mother liquor under reduced pressure to remove the methanol solvent.
-
The resulting product is 1-fluoro-2-bromo-3-aminobenzene (2-Bromo-3-fluoroaniline).
-
Yield: 18.6 g (98%).[13]
-
Caption: Synthesis routes for 2-Bromo-3-fluoroaniline from its nitro precursor.
Applications and Reactivity
2-Bromo-3-fluoroaniline serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][5][12] Its chemical structure allows for a range of transformations, making it a valuable building block for complex molecules.
-
Pharmaceutical Intermediate: It is a key component in the synthesis of various drugs, particularly in the development of medications targeting specific biological pathways.[2][3] Its structure is found in precursors for anti-tumor and anti-inflammatory agents.[3] While some studies have noted its potential toxicity, it has shown promise in animal studies for cancer treatment, where it may act by reacting with DNA.
-
Agrochemicals: The compound is also used as a precursor for herbicides.[3]
-
Organic Materials: It serves as an intermediate for creating advanced materials used in electronics and photoresponsive applications.[3]
The reactivity of 2-Bromo-3-fluoroaniline is dictated by its three functional groups: the amine, the bromine atom, and the fluorine atom.
-
Amine Group Reactions: The amino group can undergo diazotization reactions to form diazonium salts, which are versatile intermediates for subsequent halogenation or hydrogenation reactions.[12]
-
Bromine Atom Reactions: The bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds with aryl groups.[12]
Caption: Key reactions and major application areas for 2-Bromo-3-fluoroaniline.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Bromo-3-fluoroaniline.
-
¹H NMR: A proton NMR spectrum has been reported for the compound.[13]
-
¹H NMR (400 MHz, CDCl₃): δ 7.07-7.02 (m, 1H), 6.55-6.49 (m, 1H), 4.22 (br s, 2H).[13]
-
-
Other Spectra: Mass spectrometry (MS) and Infrared (IR) spectra are available from various chemical suppliers and databases.[14]
Safety and Handling
Proper handling of 2-Bromo-3-fluoroaniline is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate its risk profile.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[] |
| H319 | Causes serious eye irritation.[] |
| H331 | Toxic if inhaled.[] |
| H335 | May cause respiratory irritation.[] |
-
Precautionary Statements (Selected): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[]
-
Personal Protective Equipment (PPE): Wear self-contained breathing apparatus, chemical-resistant gloves, and safety goggles.[7]
-
Incompatibilities: Incompatible with strong oxidizing agents.[11]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[7]
This chemical is intended for professional research and industrial use only and is not for medical or consumer applications.[16] Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.[17][18][19]
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-3-Fluoroaniline | CAS 111721-75-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-Bromo-3-fluoroaniline Online | 2-Bromo-3-fluoroaniline Manufacturer and Suppliers [scimplify.com]
- 6. 111721-75-6 | 2-Bromo-3-fluoroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. 2-Bromo-3-fluoroaniline | 111721-75-6 [chemicalbook.com]
- 11. 2-Bromo-3-fluoroaniline, 97% | Fisher Scientific [fishersci.ca]
- 12. Page loading... [wap.guidechem.com]
- 13. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 14. 2-Bromo-3-fluoroaniline(111721-75-6) 1H NMR spectrum [chemicalbook.com]
- 16. calpaclab.com [calpaclab.com]
- 17. fishersci.pt [fishersci.pt]
- 18. synquestlabs.com [synquestlabs.com]
- 19. chemicalbook.com [chemicalbook.com]


